1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a transition-metal-free strategy involving the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization.
Introduction of Functional Groups: The chloro and formyl groups can be introduced through selective chlorination and formylation reactions, respectively.
Esterification: The final step involves the esterification of the acetic acid moiety with 1,1-dimethylethyl alcohol under acidic conditions.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound shares the same core structure but lacks the additional functional groups, making it less versatile in certain applications.
6-Chloro-1H-Pyrrolo[2,3-b]pyridine: This compound has a similar structure but lacks the acetic acid and ester groups, which can affect its reactivity and biological activity.
2-Formyl-1H-Pyrrolo[2,3-b]pyridine: This compound contains the formyl group but lacks the chloro and ester groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C14H15ClN2O3 |
---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
tert-butyl 2-(6-chloro-2-formylpyrrolo[2,3-b]pyridin-1-yl)acetate |
InChI |
InChI=1S/C14H15ClN2O3/c1-14(2,3)20-12(19)7-17-10(8-18)6-9-4-5-11(15)16-13(9)17/h4-6,8H,7H2,1-3H3 |
InChI Key |
NSWLRSINTHGKFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=CC2=C1N=C(C=C2)Cl)C=O |
Origin of Product |
United States |
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